molecular formula C7H12N2O B13004086 2-Methyl-2,6-diazaspiro[3.4]octan-5-one

2-Methyl-2,6-diazaspiro[3.4]octan-5-one

Cat. No.: B13004086
M. Wt: 140.18 g/mol
InChI Key: AUNCGAKTGRPERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2,6-diazaspiro[3.4]octan-5-one (CAS 2167156-74-1) is a high-Fsp³ spirocyclic building block of significant interest in modern medicinal chemistry. With a molecular formula of C7H12N2O and a molecular weight of 140.19 , this compound serves as a versatile precursor for the synthesis of diverse bioactive molecules. The 2,6-diazaspiro[3.4]octane core is recognized as an emerging privileged scaffold, frequently appearing in compounds with a wide range of biological activities . Its key research value lies in the development of novel chemotherapeutic agents. Specifically, derivatives of this scaffold have been elaborated to create potent antitubercular leads, with one compound exhibiting remarkable activity against Mycobacterium tuberculosis H37Rv at a minimal inhibitory concentration (MIC) of 0.016 μg/mL . Furthermore, this diazaspirooctane motif is a key structural component in advanced drug discovery programs, including its role as the peripheral moiety in the latest-generation fluoroquinolone zabofloxacin, an agent developed to combat multidrug-resistant Gram-positive infections . Other reported applications for this scaffold span inhibitors for hepatitis B, cancer, diabetes, and more, underscoring its broad utility . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-methyl-2,6-diazaspiro[3.4]octan-5-one

InChI

InChI=1S/C7H12N2O/c1-9-4-7(5-9)2-3-8-6(7)10/h2-5H2,1H3,(H,8,10)

InChI Key

AUNCGAKTGRPERQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CCNC2=O

Origin of Product

United States

Structural and Conformational Analysis of 2 Methyl 2,6 Diazaspiro 3.4 Octan 5 One

Conformational Preferences and Dynamics of the Spiro[3.4]octane Ring System

The spiro[3.4]octane framework is characterized by the fusion of a four-membered and a five-membered ring at a single carbon atom. The conformational behavior of this system is dictated by the interplay of ring strain, torsional strain, and transannular interactions.

The four-membered azetidine (B1206935) ring is inherently strained and typically adopts a puckered, non-planar conformation to alleviate some of the eclipsing strain that would be present in a planar geometry. The degree of puckering can be influenced by the substituents on the nitrogen and carbon atoms.

The five-membered pyrrolidin-2-one ring, a lactam, also exhibits a non-planar conformation. Typically, five-membered rings adopt either an envelope (or "twist") or a half-chair conformation to minimize torsional strain. In the case of a lactam, the presence of the sp2-hybridized carbonyl carbon and the adjacent nitrogen atom influences the ring's puckering. The planarity of the amide bond can lead to a more constrained set of accessible conformations compared to a simple cyclopentane (B165970) ring.

A summary of expected conformational parameters is presented in Table 1.

Table 1: Predicted Conformational Parameters of the Spiro[3.4]octane Ring System

ParameterPredicted Value/ConformationBasis of Prediction
Azetidine Ring ConformationPuckeredGeneral principle for four-membered rings
Pyrrolidinone Ring ConformationEnvelope or TwistGeneral principle for five-membered rings
Inter-ring Dihedral AngleApproximately 90°General feature of spiro compounds

Impact of the Methyl Substituent at Position 2 on Conformational Landscape and Energetics

The presence of a methyl group on the nitrogen atom at position 2 (N-methylation) has a significant impact on the conformational landscape and energetics of the molecule.

Furthermore, the methyl group affects the electronic properties of the nitrogen atom. The inductive effect of the methyl group increases the electron density on the nitrogen, which can, in turn, affect the bond lengths and angles within the azetidine ring.

From a dynamic perspective, the barrier to nitrogen inversion at a tertiary amine is generally low. However, in a strained ring system like azetidine, this barrier can be higher. The N-methyl group will also have its own rotational barrier around the C-N bond.

A summary of the predicted effects of N-methylation is provided in Table 2.

Table 2: Predicted Impact of the N-Methyl Substituent

PropertyPredicted Effect of N-MethylationBasis of Prediction
Azetidine Ring PuckeringMay be altered to minimize steric interactionsGeneral principle of substituted heterocycles
Nitrogen Inversion BarrierPotentially increased due to ring strainGeneral principle for cyclic amines
Conformational EnergySteric interactions may destabilize certain conformersGeneral steric considerations

Influence of the Ketone Moiety at Position 5 on Ring Strain, Tautomerism, and Reactivity

The ketone moiety at position 5, as part of a γ-lactam, is a dominant feature influencing the structure and reactivity of the pyrrolidinone ring.

The sp2 hybridization of the carbonyl carbon and the planarity of the amide bond (N-C=O) impose significant constraints on the conformation of the five-membered ring. This planarity reduces the number of accessible puckered conformations compared to a cyclopentane ring. The carbonyl group also introduces a dipole moment, which can participate in intramolecular and intermolecular interactions.

The presence of the lactam functionality introduces the possibility of amide resonance, where there is delocalization of the nitrogen lone pair onto the carbonyl oxygen. This resonance gives the C-N bond partial double bond character, making it shorter and more rigid than a typical C-N single bond. This rigidity further influences the conformational dynamics of the pyrrolidinone ring.

Tautomerism, specifically keto-enol or lactam-lactim tautomerism, is a possibility. However, for a simple γ-lactam, the lactam form is generally significantly more stable than the lactim tautomer. The presence of the spirocyclic system is unlikely to alter this preference substantially.

The carbonyl group is an electrophilic center and a key site for reactivity. It can undergo nucleophilic attack, and the adjacent α-protons can be deprotonated under basic conditions to form an enolate, which can then participate in various reactions.

Expected bond lengths related to the lactam moiety are presented in Table 3.

Table 3: Predicted Bond Lengths in the Lactam Moiety

BondPredicted Bond Length (Å)Basis of Prediction
C=O~1.23Standard value for a ketone/amide carbonyl
C-N (amide)~1.33Standard value for an amide C-N bond

Stereochemical Implications of the Spirocyclic Architecture

The spirocyclic nature of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one has important stereochemical consequences. The spiro carbon atom is a quaternary center, and its presence introduces a high degree of three-dimensionality and rigidity to the molecule. nih.gov

A key feature of many spiro compounds is the potential for axial chirality. Even in the absence of traditional chiral centers (a carbon with four different substituents), the molecule as a whole may be chiral if it is non-superimposable on its mirror image. For this compound, the substitution pattern determines the presence of chirality. If there are no other substituents, the molecule possesses a plane of symmetry and is achiral. However, substitution on either ring can lead to the formation of stereoisomers.

The rigid, three-dimensional structure of spirocycles is often advantageous in drug design as it can lead to higher selectivity for biological targets by presenting functional groups in well-defined spatial orientations. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing in Solid-State Structures

While a specific crystal structure for this compound is not publicly available, the nature of intermolecular interactions and crystal packing can be inferred from the functional groups present in the molecule.

The presence of the lactam N-H group allows for the formation of strong hydrogen bonds. In the solid state, it is highly probable that molecules of this compound would form hydrogen-bonded dimers or chains, with the N-H of one molecule interacting with the carbonyl oxygen of a neighboring molecule.

In the absence of a specific crystal structure, a summary of expected intermolecular interactions is provided in Table 4.

Table 4: Predicted Intermolecular Interactions

Type of InteractionFunctional Groups InvolvedExpected Significance
Hydrogen BondingN-H (lactam) and C=O (lactam)High
Dipole-Dipole InteractionsLactam and azetidine moietiesModerate
Van der Waals ForcesAliphatic C-H bonds, methyl groupModerate

Chemical Reactivity and Derivatization Strategies of 2 Methyl 2,6 Diazaspiro 3.4 Octan 5 One

Functional Group Transformations at the Ketone (Position 5)

The reduction of the ketone at position 5 can generate spirocyclic alcohols with the creation of a new stereocenter. The stereochemical outcome of this reduction is of significant interest for the synthesis of enantiomerically pure compounds. While specific studies on the stereoselective reduction of 2-methyl-2,6-diazaspiro[3.4]octan-5-one are not extensively documented in the literature, established methods for the stereoselective reduction of cyclic ketones can be applied.

The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, leading to either the syn or anti alcohol. For instance, sterically demanding reducing agents are expected to approach the carbonyl group from the less hindered face, leading to a predictable stereochemical outcome.

Table 1: Potential Reagents for Stereoselective Ketone Reduction

Reagent/Catalyst Expected Outcome Reference
Sodium borohydride (B1222165) (NaBH₄) Generally provides the thermodynamically more stable alcohol. General Knowledge
Lithium aluminum hydride (LiAlH₄) A powerful, less selective reducing agent. General Knowledge
L-Selectride®, K-Selectride® Bulky reducing agents that favor attack from the less sterically hindered face, often leading to the kinetically controlled product. General Knowledge

Further research is required to determine the precise stereochemical outcomes for the reduction of this compound.

The ketone at position 5 is susceptible to nucleophilic attack, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions provide a powerful tool for introducing a wide range of functional groups.

Nucleophilic addition reactions with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can be employed to introduce alkyl, aryl, or vinyl groups at the 5-position, generating tertiary alcohols. The stereochemistry of these additions is influenced by the steric hindrance around the carbonyl group.

Condensation reactions with various nucleophiles can also be performed. For example, reaction with primary amines can lead to the formation of imines, which can be further reduced to secondary amines. Similarly, condensation with hydroxylamine (B1172632) would yield the corresponding oxime.

Table 2: Examples of Potential Nucleophilic Addition and Condensation Reactions

Reagent Product Type
Grignard Reagents (e.g., CH₃MgBr) Tertiary alcohol
Wittig Reagents (e.g., Ph₃P=CH₂) Alkene
Primary Amines (e.g., R-NH₂) Imine
Hydroxylamine (NH₂OH) Oxime

Reactivity and Functionalization at the Nitrogen Centers (Positions 2 and 6)

The presence of two distinct nitrogen atoms, a tertiary amine at position 2 and a secondary amine (lactam nitrogen) at position 6, allows for selective functionalization to further diversify the scaffold. The reactivity of these nitrogen centers is a key aspect of the derivatization of the 2,6-diazaspiro[3.4]octane framework.

The secondary amine at position 6 can be readily functionalized through various reactions. While specific examples for this compound are limited, studies on a related 2,6-diazaspiro[3.4]octane core with an ester at position 8 demonstrate the feasibility of these transformations. nih.gov

Alkylation: The nitrogen at position 6 can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination. For instance, methylation of a related scaffold has been achieved. nih.gov

Acylation: Acylation of the nitrogen at position 6 can be accomplished using acyl chlorides or carboxylic acids activated with coupling agents. This allows for the introduction of a wide array of amide functionalities. In a study on a related scaffold, acylation with 5-nitro-2-furoic acid was successfully performed. nih.gov

Sulfonylation: The secondary amine can also be sulfonated with sulfonyl chlorides to yield sulfonamides. For example, a benzyl-to-mesyl group swap on the nitrogen atom has been reported for a similar spirocyclic system. mdpi.com

The tertiary amine at position 2, already substituted with a methyl group, is generally less reactive towards these transformations under standard conditions.

Table 3: Examples of N-Functionalization on a Related 2,6-Diazaspiro[3.4]octane Scaffold

Reaction Type Reagent Position Functionalized Reference
Acylation 5-nitro-2-furoic acid, CDI, DMF 2 nih.gov
Sulfonylation Mesyl chloride 6 mdpi.com

The secondary amine at position 6 is a prime site for amidation reactions, which are crucial for incorporating linkers. This strategy is particularly valuable in medicinal chemistry for connecting the spirocyclic core to other pharmacophores or functional moieties. The use of bifunctional linkers with different reactive groups at each end allows for the controlled assembly of more complex molecules. For instance, a linker with a carboxylic acid at one end can be coupled to the nitrogen at position 6, leaving the other end of the linker available for further conjugation.

Research on a related 2,6-diazaspiro[3.4]octane building block has demonstrated the conversion of an ester functionality into various amides, showcasing the utility of amidation in diversifying the scaffold. nih.gov

Regioselective and Stereoselective Functionalization of the Spirocyclic Scaffold

Achieving regioselective and stereoselective functionalization of the this compound scaffold is crucial for the synthesis of well-defined, three-dimensional molecules. The inherent structural features of the spirocycle can direct the outcome of chemical reactions.

The relative reactivity of the different functional groups allows for a degree of regioselectivity. For instance, under appropriate conditions, the secondary amine at position 6 can be selectively functionalized over the tertiary amine at position 2. The steric environment around the ketone at position 5 will also play a significant role in directing the approach of nucleophiles, potentially leading to stereoselective transformations.

While specific studies on the regioselective and stereoselective functionalization of the pre-formed this compound are not widely available, the synthesis of related spiro-β-lactams often involves regio- and stereoselective cycloaddition reactions to construct the spirocyclic core. nih.govacs.orgfrontiersin.org These synthetic strategies highlight the importance of controlling stereochemistry during the formation of the scaffold itself.

Further investigation into the functionalization of the pre-existing this compound scaffold is needed to fully elucidate the directing effects of the spirocyclic system and to develop a comprehensive toolbox for its selective derivatization.

Development of Novel Derivatization Pathways for Analogues of this compound

The 2,6-diazaspiro[3.4]octane framework, a key structural motif in medicinal chemistry, has been the subject of extensive research to explore its potential in drug discovery. The development of novel derivatization pathways for analogues of this compound is crucial for generating a diverse range of compounds for biological screening. These strategies primarily focus on the functionalization of the nitrogen atoms and the available positions on the spirocyclic core.

A significant approach to derivatization involves the use of a protected 2,6-diazaspiro[3.4]octane building block, which allows for selective modification at different sites of the molecule. For instance, a common starting material is a Boc-protected derivative, which enables a variety of chemical transformations.

One established pathway involves the acylation of the secondary amine. This can be achieved by reacting the spiro-compound with various carboxylic acids in the presence of a coupling agent. For example, the synthesis of nitrofuran derivatives has been accomplished by coupling 5-nitro-2-furoic acid with the 2,6-diazaspiro[3.4]octane core using 1,1'-carbonyldiimidazole (B1668759) (CDI) in dimethylformamide (DMF). nih.gov This method allows for the introduction of a wide array of substituents, thereby exploring the chemical space around the core structure.

Another key derivatization strategy is the modification of substituents on the pyrrolidine (B122466) nitrogen. This can involve debenzylation via hydrogenation followed by the introduction of new functional groups. For example, a benzyl (B1604629) group can be removed using palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting secondary amine can then be subjected to various reactions, such as acylation or sulfonylation. A benzyl-to-mesyl group swap on the nitrogen atom has been reported, followed by conversion into a 5-nitrofuroyl compound. nih.gov

Furthermore, the synthesis of diverse analogues has been achieved by creating amide bond linkages. This is typically performed by reacting a carboxylic acid derivative of the spirocycle with different amines. For instance, 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid has been coupled with various amines to produce a library of carboxamide derivatives. nih.govmdpi.com

The generation of more complex heterocyclic systems attached to the 2,6-diazaspiro[3.4]octane core represents another advanced derivatization strategy. This can be accomplished through multi-step synthetic sequences. One such example is the formation of a 1,2,4-oxadiazole (B8745197) moiety. This involves the hydrolysis of an ester group on the core, acylation of acetamidoxime (B1239325) with the resulting acid, and a subsequent cyclodehydration reaction. nih.gov

The following tables summarize some of the reported derivatization strategies for analogues of the 2,6-diazaspiro[3.4]octane scaffold.

Table 1: Acylation and Sulfonylation Reactions on the 2,6-Diazaspiro[3.4]octane Core

Starting Material Reagents and Conditions Product Reference
2,6-Diazaspiro[3.4]octane derivative 5-nitro-2-furoic acid, CDI, DMF, r.t. 5-Nitro-2-furoyl derivative nih.gov
N-benzyl derivative 1. H₂, 10% Pd/C, EtOH; 2. MsCl, Et₃N, CH₂Cl₂ N-mesyl derivative nih.govmdpi.com
2-tert-Butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid Isobutylamine, Coupling Agent 2-tert-Butoxycarbonyl-6-benzyl-N-isobutyl-2,6-diazaspiro[3.4]octane-8-carboxamide nih.govmdpi.com

Table 2: Synthesis of Heterocyclic Derivatives

Starting Material Reaction Sequence Product Reference
Ester derivative of 2,6-diazaspiro[3.4]octane 1. Hydrolysis; 2. Acylation of acetamidoxime; 3. TBAF-promoted cyclodehydration 1,2,4-Oxadiazole derivative nih.gov

These derivatization pathways highlight the versatility of the 2,6-diazaspiro[3.4]octane scaffold and provide a foundation for the synthesis of a wide range of analogues of this compound for further investigation in drug discovery programs.

Computational Chemistry and Theoretical Studies on 2 Methyl 2,6 Diazaspiro 3.4 Octan 5 One

Quantum Mechanical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are fundamental to understanding the intrinsic properties of a molecule. uran.ua These calculations provide detailed information on electron distribution, molecular orbital energies (such as the HOMO and LUMO), electrostatic potential, and geometric parameters like bond lengths and angles.

For the parent compound, 2,6-diazaspiro[3.4]octan-5-one, computational models can predict key physicochemical properties. Although experimental data for this specific molecule are scarce, properties can be calculated and are available through public databases, which utilize computational algorithms for their estimation. uni.lu These predicted values offer a baseline for understanding the molecule's behavior.

Table 1: Predicted Physicochemical Properties for 2,6-diazaspiro[3.4]octan-5-one

Property Predicted Value Method/Source
Molecular Weight 126.16 g/mol PubChem
XLogP3-AA -1.2 XLogP3 3.0
Hydrogen Bond Donor Count 2 Cactvs
Hydrogen Bond Acceptor Count 2 Cactvs
Rotatable Bond Count 0 Cactvs
Exact Mass 126.079312947 Da PubChem
Polar Surface Area 41.1 Ų Cactvs
Predicted pKa (most basic) 7.95 ChemAxon

This data is for the parent compound 2,6-diazaspiro[3.4]octan-5-one and was computationally generated. Source: PubChem CID 55264582. uni.lu

QM calculations would further reveal that the lactam group introduces significant polarity and a planar amide bond, influencing the molecule's reactivity and intermolecular interactions. The methyl group on the azetidine (B1206935) nitrogen in 2-Methyl-2,6-diazaspiro[3.4]octan-5-one would be expected to slightly increase the electron density at that nitrogen, potentially affecting its basicity and nucleophilicity compared to the unsubstituted parent compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to predict the movement of atoms in a molecular system over time, providing insights into conformational landscapes and the influence of the surrounding environment, such as a solvent. utupub.firsc.org The technique allows for the exploration of a molecule's flexibility, the stability of different conformers, and how it interacts with solvent molecules, which is critical for understanding its behavior in a biological context. semanticscholar.orgnih.gov

For a spirocyclic system like this compound, the fused rings impose significant conformational constraints. researchgate.net The azetidine ring is nearly planar, while the pyrrolidinone ring can adopt various envelope or twisted conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

Furthermore, these simulations are crucial for studying solvent effects. By immersing the molecule in a simulated box of water molecules, MD can model how the compound's polar (the lactam) and non-polar (the aliphatic rings) regions interact with the solvent. This can predict aqueous solubility and reveal how water molecules might mediate interactions with a biological target, which is information that is difficult to obtain through static modeling alone.

In Silico Modeling for Structure-Activity Relationship (SAR) Studies on Diazaspirooctane Derivatives

The 2,6-diazaspiro[3.4]octane core is increasingly recognized as a valuable scaffold in drug discovery. mdpi.comnih.gov Its rigid, three-dimensional structure is an attractive starting point for developing inhibitors for various biological targets. mdpi.comacs.org In silico modeling, encompassing techniques like ligand-protein docking and QSAR, is central to exploring the structure-activity relationships of derivatives built upon this scaffold.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug design, allowing researchers to visualize how a series of analogs might bind to a target's active site and to rationalize observed SAR.

Research on derivatives of the diazaspiro[3.4]octane scaffold has demonstrated its utility across several therapeutic areas. For instance, a series of 2,6-diazaspiro[3.4]octan-7-one derivatives were designed as potent antagonists for the sigma-1 receptor (σ1R), a promising target for pain management. nih.gov This design effort was based on the co-crystal structure of the receptor, using docking to guide the synthesis of compounds with improved binding affinity. nih.gov Similarly, a novel diazaspiro[3.4]octane series was identified as active against multiple stages of the malaria parasite Plasmodium falciparum, initiating a hit-to-lead optimization program where docking would be essential for refining the scaffold. acs.org

Table 2: Examples of Biological Targets for 2,6-Diazaspiro[3.4]octane Derivatives

Scaffold Derivative Class Biological Target Therapeutic Area Reference
2,6-diazaspiro[3.4]octan-7-ones Sigma-1 Receptor (σ1R) Pain Management nih.gov
Nitrofuran-conjugated 2,6-diazaspiro[3.4]octanes Mycobacterium tuberculosis Infectious Disease mdpi.comnih.gov
General 2,6-diazaspiro[3.4]octanes Plasmodium falciparum Infectious Disease (Malaria) acs.org
General 2,6-diazaspiro[3.4]octanes Hepatitis B Capsid Protein Antiviral mdpi.com
General 2,6-diazaspiro[3.4]octanes Menin-MLL1 Interaction Oncology mdpi.com

In a typical docking study involving this compound derivatives, the core scaffold would be positioned within the receptor's binding pocket. The model would then be used to explore how different substituents at the N-6 nitrogen or other positions could form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts to enhance binding affinity and selectivity.

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com By quantifying molecular properties using numerical values known as descriptors, QSAR models can predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net

While a specific QSAR model for this compound derivatives is not publicly available, one could be constructed. The process would involve:

Data Collection: Synthesizing and testing a series of analogs with variations at accessible positions on the scaffold.

Descriptor Calculation: Using software to calculate hundreds of molecular descriptors for each analog. These can include 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms), 2D (e.g., topological indices, logP), and 3D (e.g., molecular shape) descriptors. researchgate.net

Model Building: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation relating a subset of descriptors to the observed biological activity. uran.uaresearchgate.net

Validation: Rigorously validating the model to ensure it is robust and has predictive power for new compounds. mdpi.com

The resulting QSAR model provides insights into which properties are most influential for activity. For example, a model might show that increased lipophilicity (higher logP) at one position and a hydrogen bond donor at another are key to enhancing potency, providing a clear design rationale for the next generation of compounds.

Advanced Predictive Tools for Synthetic Accessibility and Route Design

Modern drug discovery benefits from advanced computational tools that can predict the feasibility of a chemical synthesis. digitellinc.com Computer-Aided Synthesis Planning (CASP) and retrosynthesis software can analyze a target molecule and propose one or more synthetic pathways to create it from commercially available starting materials. ox.ac.ukamazonaws.comchemrxiv.org

The synthesis of spirocyclic scaffolds like 2,6-diazaspiro[3.4]octane often involves multi-step sequences. rsc.orgrsc.org For example, published routes may involve the [3+2] cycloaddition to form the pyrrolidine (B122466) ring onto a pre-existing azetidine derivative. researchgate.net

Retrosynthetic analysis software would approach a target like this compound by identifying key bonds that can be disconnected based on known, reliable chemical reactions. amazonaws.comresearchgate.net For this molecule, key disconnections might include:

The amide bond of the lactam, leading back to an amino acid precursor.

Bonds to the spirocyclic carbon, breaking the molecule into separate azetidine and pyrrolidine precursors.

The C-N bond of the N-methyl group.

These tools can help chemists evaluate multiple synthetic strategies, identify potential challenges (like protecting group requirements or stereocontrol), and prioritize the most efficient and cost-effective routes before any lab work begins, accelerating the discovery process. chemrxiv.org

Future Directions and Emerging Research Avenues for 2 Methyl 2,6 Diazaspiro 3.4 Octan 5 One

Exploration of Asymmetric Synthetic Routes for Enantiopure 2-Methyl-2,6-diazaspiro[3.4]octan-5-one

The presence of a quaternary stereocenter in this compound necessitates the development of robust asymmetric synthetic methods to access single enantiomers, which is critical for pharmacological studies. While syntheses for related diazaspiro[3.4]octane systems exist, achieving high enantioselectivity for this specific lactam derivative remains a key challenge. thieme.de Future research should focus on several promising strategies:

Catalytic Enantioselective Methods: Organocatalysis and transition-metal catalysis offer powerful tools for constructing chiral spirocycles. researchgate.net Future efforts could adapt existing N-heterocyclic carbene (NHC)-catalyzed annulation reactions, which have been successful in producing spirocyclic oxindole δ-lactams, to the synthesis of the diazaspiro[3.4]octan-5-one core. nih.govacs.org Similarly, copper-catalyzed domino reactions, which have afforded spirocyclic β-lactams with excellent stereoselectivity, could be explored for the construction of this γ-lactam framework. nih.govamanote.com

Chiral Pool Synthesis: Leveraging readily available chiral starting materials is a time-honored strategy. A potential route could involve starting from chiral amino acids, such as proline, to construct one of the heterocyclic rings, thereby setting the stereochemistry of the spirocenter early in the synthetic sequence. This approach has been successfully applied to the synthesis of other spirocyclic lactams.

Substrate-Controlled Diastereoselective Reactions: Another avenue involves designing substrates with chiral auxiliaries that can direct the stereochemical outcome of the key spirocycle-forming step. Subsequent removal of the auxiliary would provide the enantiopure target molecule.

A comparison of potential catalytic approaches is outlined in the table below.

Catalytic StrategyPotential Catalyst/ReagentKey TransformationAnticipated Advantages
N-Heterocyclic Carbene (NHC) Catalysis Chiral Triazolium Salt Precursors[2+4] AnnulationHigh functional group tolerance; oxidative conditions.
Copper Catalysis Cu(I) with Chiral Ligands (e.g., BOX, PyBOX)Kinugasa/Michael Domino ReactionFormation of multiple stereocenters in one step; high diastereoselectivity. nih.gov
Chiral Bifunctional Catalysis BINOL-derived Sulfides or SquaramidesHalolactonization or CycloadditionHigh enantioselectivity through dual activation. acs.orgresearchgate.net

Development of Catalyst-Controlled Functionalization Strategies

To fully explore the chemical space around the this compound scaffold, the development of methods for its selective functionalization is paramount. Late-stage functionalization (LSF), a strategy to modify complex molecules in the final steps of a synthesis, is particularly valuable in drug discovery for rapidly generating analogues. chimia.chscispace.comnih.gov Future research should target catalyst-controlled C-H functionalization and cross-coupling reactions.

Regio- and Stereoselective C-H Functionalization: The diazaspiro[3.4]octane core contains multiple C-H bonds that could be targeted for modification. Rhodium and palladium catalysts are well-known to mediate directed C-H activation and functionalization. organic-chemistry.orgyale.edu Research could focus on developing directing groups that can be temporarily installed on the scaffold to guide a catalyst to a specific C-H bond on either the azetidine (B1206935) or pyrrolidinone ring, allowing for the introduction of new substituents with high regioselectivity. Catalyst control over diastereoselectivity, as demonstrated in the synthesis of substituted pyrrolidines, would be a key goal. organic-chemistry.org

Cross-Coupling Reactions: The introduction of a handle, such as a halide, onto the scaffold would open the door to a wide array of well-established cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). researchgate.netnih.gov This would enable the facile installation of aryl, heteroaryl, and diverse amine groups, significantly expanding the structural diversity of accessible derivatives. Research efforts would first need to establish efficient protocols for the selective halogenation of the core structure.

Integration of this compound into Complex Molecular Architectures and Macrocycles

The rigid, three-dimensional nature of spirocycles makes them ideal building blocks for constructing larger, conformationally constrained molecules, including macrocycles. acs.org Such structures are of great interest in drug discovery, particularly as peptide mimetics and inhibitors of protein-protein interactions. nih.gov

Future work should explore the incorporation of this compound as a novel scaffold in the synthesis of complex molecules. For instance, it could be used as a constrained di-amino acid surrogate in peptide synthesis. The two nitrogen atoms provide anchor points for extending peptide chains, while the spirocyclic core would impart a unique turn or kink in the resulting structure.

Furthermore, recent successes in synthesizing macrocycles containing spiro-fused β-lactams provide a clear blueprint for future research. nih.govacs.org By synthesizing derivatives of this compound with appropriate linker arms, ring-closing metathesis (RCM) or other macrocyclization strategies could be employed to generate novel macrocyclic architectures containing a spiro-γ-lactam unit. These macrocycles would possess unique topologies and could be screened for a wide range of biological activities.

Application of Advanced Spectroscopic Techniques for Dynamic Structural Studies

The this compound scaffold is not static; its five- and four-membered rings are subject to conformational dynamics such as ring puckering. Understanding these dynamic processes is crucial, as the molecule's three-dimensional shape and flexibility can significantly influence its biological activity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are ideally suited for these investigations. nih.govresearchgate.net

Future research should employ a suite of advanced NMR experiments to probe the conformational landscape and dynamics of this spirocycle.

Variable-Temperature (VT) NMR: VT-NMR studies can be used to "freeze out" different conformations at low temperatures or to measure the energy barriers between them by analyzing line-shape changes at higher temperatures. doi.org This can provide quantitative data on processes like nitrogen inversion or ring flipping.

2D NMR Techniques: Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy), can provide detailed structural information. researchgate.net NOESY can reveal through-space proximities between protons, helping to define the preferred solution-state conformation. EXSY is a powerful tool for identifying and quantifying chemical exchange processes, directly mapping the pathways of conformational interconversion. oxfordsciencetrove.comlibretexts.org

Paramagnetic NMR Spectroscopy: For studying interactions with biological macromolecules, paramagnetic NMR techniques can be employed. By attaching a paramagnetic tag to a binding partner, subtle and transient interactions with the spirocycle can be amplified and characterized, providing structural details of the dynamic complex. rsc.org

NMR TechniqueInformation GainedResearch Goal for this compound
Variable-Temperature (VT) NMR Thermodynamic and kinetic parameters of conformational changes.Determine the energy barrier for ring inversion of the azetidine and pyrrolidinone rings.
NOESY Through-space proton-proton distances.Elucidate the dominant solution-phase conformation. nih.gov
EXSY Rates and pathways of chemical exchange.Map the specific intramolecular dynamic processes occurring on the NMR timescale. libretexts.org
Paramagnetic NMR Structural characterization of dynamic intermolecular complexes.Define the binding mode and orientation when interacting with a target protein. rsc.org

Theoretical Contributions to the Understanding of Spirocyclic Reactivity and Selectivity

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. Theoretical studies, particularly those using Density Functional Theory (DFT), can offer deep insights into reaction mechanisms, conformational preferences, and electronic structures, thereby guiding experimental work. nih.gov

Future research on this compound would benefit immensely from a synergistic computational and experimental approach.

Mechanistic Studies of Synthesis and Functionalization: DFT calculations can be used to model the transition states of the proposed asymmetric synthetic routes (Section 6.1). This can help explain the origins of stereoselectivity and guide the optimization of catalysts and reaction conditions. Similarly, modeling the pathways for C-H functionalization (Section 6.2) can predict regioselectivity and reactivity. rsc.org

Conformational Analysis: Molecular mechanics and molecular dynamics (MD) simulations can generate conformational energy landscapes, complementing the dynamic NMR studies (Section 6.4). These simulations can reveal the relative populations of different conformers and the pathways for their interconversion, providing a more complete picture of the molecule's flexibility.

Prediction of Properties: Quantum chemical calculations can predict various molecular properties, such as charge distribution, dipole moment, and spectroscopic signatures (e.g., NMR chemical shifts). These predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's intrinsic electronic nature, which governs its reactivity and intermolecular interactions.

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